molecular formula C6H10N2O2S2 B1443891 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide CAS No. 1344280-80-3

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide

Cat. No.: B1443891
CAS No.: 1344280-80-3
M. Wt: 206.3 g/mol
InChI Key: XEHUYHBEUDNCKL-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C6H10N2O2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in sulfur metabolism, such as sulfonamide synthase. The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a cascade of biochemical reactions, affecting the overall metabolic pathway .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis. Additionally, it can alter gene expression by binding to transcription factors, thereby affecting the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it can inhibit the activity of sulfonamide synthase by binding to its active site, preventing the enzyme from catalyzing its substrate. Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. For example, high doses of the compound have been associated with toxic effects, such as liver and kidney damage, in animal models. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in sulfur metabolism, such as sulfonamide synthase and sulfotransferases. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the inhibition of sulfonamide synthase can lead to an accumulation of its substrate and a decrease in the levels of its product .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by sulfonamide transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide typically involves the reaction of 4-methyl-1,3-thiazole with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-methyl-5-thiazoleacetic acid: Another thiazole derivative with similar biological activities.

    4-Methyl-5-(2-acetoxyethyl)thiazole: A related compound with different substituents on the thiazole ring.

    2-(4-Methyl-5-thiazolyl)ethanol: A thiazole derivative with an alcohol functional group.

Uniqueness

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c1-5-6(11-4-8-5)2-3-12(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHUYHBEUDNCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344280-80-3
Record name 2-(4-methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
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2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Reactant of Route 3
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Reactant of Route 4
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Reactant of Route 5
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide
Reactant of Route 6
2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide

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